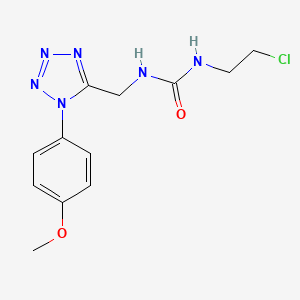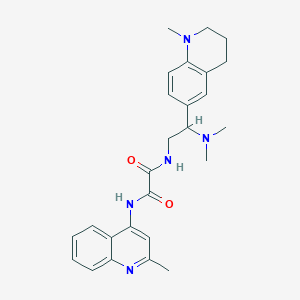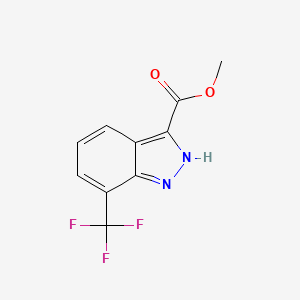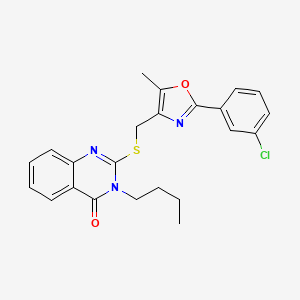
Ethyl (thiophen-3-ylmethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl carbamate, also known as urethane, is an organic compound with the formula CH3CH2OC(O)NH2 . It is an ester of carbamic acid and appears as a white solid . It is not a component of polyurethanes, despite its name . Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . It can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate .
Synthesis Analysis
Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It can also arise by the action of ammonia on ethyl chloroformate . In the context of thiophene derivatives, they have been synthesized by heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of ethyl carbamate involves an ester of carbamic acid . A related compound, methyl N-[1-(thiophen-3-yl)ethyl]carbamate, contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), and 1 Thiophene .Chemical Reactions Analysis
The key reaction for ethyl carbamate formation in wine is between urea and ethanol . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures . To a lesser extent, citrulline, an amino acid which is not incorporated into yeast protein, and is formed during arginine biosynthesis, can serve as an ethyl carbamate precursor .Physical And Chemical Properties Analysis
Ethyl carbamate occurs as colorless crystals or white granular powder and is very soluble in water . It is almost odorless . The vapor pressure for ethyl carbamate is 0.36 at 25 °C .科学的研究の応用
Electrochemical and Electrochromic Properties
Research into the electrochemical and electrochromic properties of derivatives related to Ethyl (thiophen-3-ylmethyl)carbamate highlights their potential in materials science. One study describes the synthesis and characterization of donor–acceptor type monomers, which show good electrochemical activity and distinct electrochromic properties due to the introduction of acceptor groups with different polarities. These compounds, and their polymers synthesized through electropolymerization, exhibit well-defined oxidation and reduction processes, reasonable optical contrast, and fast switching times, indicating their potential for applications in smart windows and displays (Hu et al., 2013).
Corrosion Inhibition
Another application area is corrosion inhibition. A study on the synthesized thiophene Schiff base demonstrates its efficiency as a corrosion inhibitor for mild steel in acidic solutions. The inhibition efficiency increases with the compound's concentration, and its adsorption on the steel surface follows Langmuir’s isotherm, suggesting a strong interaction between the inhibitor and the metal surface. This research opens avenues for developing new corrosion inhibitors for industrial applications (Daoud et al., 2014).
Heterocyclic Synthesis
This compound and its derivatives also play a crucial role in heterocyclic synthesis, leading to the creation of novel compounds with potential biological activities. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used to synthesize a variety of pyran, pyridine, and pyridazine derivatives. These synthetic methodologies offer a pathway to design and develop new therapeutic agents (Mohareb et al., 2004).
Safety and Hazards
将来の方向性
Ethyl carbamate is a probable human carcinogen, so reduction of its content is important for food safety and human health . Various preventing methods are developed and used in some cases at industrial scale to lower ethyl carbamate levels in food . These methods include genetic modification of Saccharomyces cerevisiae wine strains targeting pathways of arginine transport and metabolism, the use of lactic acid bacteria to consume arginine, direct degradation of ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, temperature and duration of storage and transportation .
作用機序
Target of Action
Ethyl (thiophen-3-ylmethyl)carbamate, as a carbamate derivative, primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a pivotal role in the nervous system by catalyzing the hydrolysis of acetylcholine (ACh), a neurotransmitter, into choline and acetic acid . Inhibition of AChE leads to an increase in ACh, thereby enhancing stimulation of nerve endings .
Mode of Action
Carbamate derivatives, including this compound, inhibit AChE by mimicking the substrate and forming a carbamoylated complex with the enzyme . This complex is hydrolyzed considerably slower than the acylated form, leading to a prolonged action of ACh . The compound’s interaction with its target results in changes in nerve signal transmission, potentially affecting various physiological processes.
Biochemical Pathways
The biochemical pathway affected by this compound involves the cholinergic system . By inhibiting AChE, the compound interferes with the hydrolysis of ACh, leading to an accumulation of ACh at nerve synapses or neuromuscular junctions . This can affect various downstream effects, including muscle contraction and nerve signal transmission.
Result of Action
The primary result of this compound’s action is the inhibition of AChE, leading to an increase in ACh at nerve synapses or neuromuscular junctions . This can result in enhanced nerve stimulation and potentially affect various physiological processes. It’s important to note that this compound has been classified as a potential carcinogen .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s formation and stability can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances, such as other carbamates or organophosphates . Therefore, the compound’s action, efficacy, and stability need to be evaluated in the context of the specific environment in which it is present.
生化学分析
Biochemical Properties
It is known that thiophene derivatives, which Ethyl (thiophen-3-ylmethyl)carbamate is a part of, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that thiophene derivatives can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that ethyl carbamate, a related compound, has been shown to cause dose-dependent increases in various types of tumors in animal models .
Metabolic Pathways
It is known that ethyl carbamate, a related compound, is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage .
特性
IUPAC Name |
ethyl N-(thiophen-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-11-8(10)9-5-7-3-4-12-6-7/h3-4,6H,2,5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOAHFURHPUREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2924376.png)
![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2924377.png)
![2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2924378.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2924380.png)
![5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2924381.png)
![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole](/img/structure/B2924384.png)
![7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2924385.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2924389.png)


